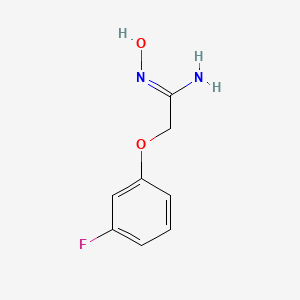

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

Description

Historical Context and Significance of Amidoxime (B1450833) and Imidamide Scaffolds in Medicinal Chemistry and Chemical Biology

Amidoximes and their related imidamide structures have a rich history in medicinal chemistry, valued for their ability to act as versatile pharmacophores and prodrugs. regulations.govncats.io These functional groups are recognized for their wide spectrum of biological activities, including roles as antibacterial, antiviral, antifungal, and anti-inflammatory agents. regulations.govncats.io

One of the key attributes of the amidoxime moiety is its capacity to serve as a prodrug for amidines. This bioisosteric relationship allows for the modification of physicochemical properties, such as basicity and lipophilicity, which can lead to improved bioavailability of drug candidates. The in vivo enzymatic conversion of amidoximes to the active amidine form is a well-established strategy in drug design. Furthermore, amidoximes have been investigated for their ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes, which adds to their therapeutic potential. ncats.io The adaptability of the amidoxime scaffold has led to its inclusion in compounds targeting a range of diseases, from infectious diseases to cancer and cardiovascular disorders. drugbank.comnih.gov

Overview of Fluorinated Small Molecules in Modern Research and Their Strategic Applications

The introduction of fluorine into small molecules is a widely employed strategy in modern medicinal chemistry to enhance a variety of pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for optimizing drug candidates.

Strategic fluorination can lead to several beneficial effects:

Enhanced Metabolic Stability: The substitution of a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidative metabolism, thereby increasing the half-life of a compound.

Increased Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets, enhancing the potency of a drug.

Improved Bioavailability: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn improve its ability to cross biological membranes.

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for target engagement and pharmacokinetic profile.

These strategic applications have led to the incorporation of fluorine in a significant number of approved drugs across various therapeutic areas.

Rationale for Investigating 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide as a Research Probe

Currently, there is a notable absence of publicly available scientific literature detailing the specific synthesis, biological evaluation, or rationale for the investigation of this compound. The compound is listed in chemical databases, confirming its structural identity, but its role as a research probe or potential therapeutic agent has not been elucidated in peer-reviewed studies or patents.

Based on the individual characteristics of its constituent parts, a hypothetical rationale for its investigation can be constructed. The N'-hydroxyethanimidamide core suggests a potential for biological activity, possibly as a prodrug for a corresponding amidine or as a standalone active moiety. The presence of the 3-fluorophenoxy group implies a strategic design choice aimed at leveraging the well-documented benefits of fluorination. The placement of the fluorine atom at the meta position of the phenoxy ring could be intended to modulate the electronic properties and metabolic stability of the molecule in a specific manner.

Structure

3D Structure

Properties

CAS No. |

1016865-07-8 |

|---|---|

Molecular Formula |

C8H9FN2O2 |

Molecular Weight |

184.17 g/mol |

IUPAC Name |

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

InChI Key |

NZJDZIWQBQVBEZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)OCC(=NO)N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)OC/C(=N/O)/N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to the Synthesis of 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

The synthesis of the target compound, this compound, is not explicitly detailed in a single source but can be constructed from established synthetic transformations for its constituent functional groups. The primary strategy involves the synthesis of a key intermediate, 2-(3-fluorophenoxy)acetonitrile, followed by its conversion to the desired N'-hydroxyethanimidamide.

Precursor Synthesis and Optimization

The key precursors for the synthesis of this compound are 3-fluorophenol and a suitable two-carbon building block, typically chloroacetonitrile. nih.gov

3-Fluorophenol Synthesis: 3-Fluorophenol can be prepared through various methods, including diazotization of m-aminophenol followed by a fluoro-substitution reaction using anhydrous hydrofluoric acid and a diazotization reagent like KNO2. google.com This method is advantageous due to the low cost of the starting material and relatively mild reaction conditions. google.com The reaction is typically carried out in an organic solvent, which can be recovered and reused, minimizing environmental impact. google.com

2-(3-fluorophenoxy)acetonitrile Synthesis: The formation of the ether linkage in 2-(3-fluorophenoxy)acetonitrile is achieved through a nucleophilic substitution reaction between 3-fluorophenol and an acetonitrile derivative bearing a leaving group. A common and effective method is the reaction of 3-fluorophenol with chloroacetonitrile. nih.gov This reaction is typically performed in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Another approach for the synthesis of similar phenoxyacetonitrile structures involves the reaction of a phenol with acrylonitrile in the presence of a tertiary amine catalyst. google.com This cyanoethylation reaction proceeds via a Michael addition mechanism.

Optimization of these precursor syntheses involves screening different bases, solvents, and reaction temperatures to maximize the yield and purity of the 2-(3-fluorophenoxy)acetonitrile intermediate.

N'-Hydroxyethanimidamide Formation Protocols

The conversion of the nitrile group in 2-(3-fluorophenoxy)acetonitrile to the N'-hydroxyethanimidamide functionality is a critical step. This transformation can be achieved through a two-step process: initial conversion of the nitrile to an imidate, followed by reaction with hydroxylamine.

A more direct approach involves the reaction of the nitrile with hydroxylamine under specific conditions. The reaction of nitriles with hydroxylamine derivatives can be influenced by the presence of water and the choice of solvent. researchgate.net For instance, the hydration of nitriles to amides can be achieved using N,N-disubstituted hydroxylamines in water. researchgate.net While this produces an amide, modifications to this protocol could potentially lead to the desired N'-hydroxyethanimidamide.

General methods for the synthesis of N-hydroxyamides and N-hydroxyimides often involve the acylation of hydroxylamine or its derivatives. nih.govnih.gov These methods could be adapted for the synthesis of the target compound, potentially by first hydrolyzing the nitrile to the corresponding carboxylic acid or ester and then reacting it with hydroxylamine.

The table below summarizes potential reaction conditions for the formation of the N'-hydroxyethanimidamide from the nitrile precursor.

| Reagent/Catalyst | Solvent | Temperature | Potential Outcome |

| Hydroxylamine hydrochloride, Base | Ethanol | Reflux | N'-hydroxyethanimidamide |

| N,N-diethylhydroxylamine | Water | Room Temperature to 100 °C | Amide (further modification needed) researchgate.net |

Development of Novel Synthetic Pathways for Analogues and Derivatives

The development of novel synthetic pathways for analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be strategically introduced at two key positions: the phenoxy moiety and the imidamide functionality.

Diversification Strategies at the Phenoxy Moiety

The aromatic ring of the phenoxy group provides a versatile scaffold for introducing a wide range of substituents. This allows for the systematic modification of the electronic and steric properties of the molecule.

Substitution on the Phenyl Ring: A diverse library of analogues can be generated by starting with appropriately substituted phenols. For example, utilizing phenols with different halogen substitutions (e.g., 4-chloro-3-fluorophenol), alkyl groups, or alkoxy groups would lead to a variety of derivatives. guidechem.com The synthesis of these substituted phenols often involves multi-step sequences starting from readily available precursors. guidechem.com

The table below illustrates some examples of substituted phenols that could be used to generate analogues.

| Substituted Phenol | Potential Analogue |

| 4-Chlorophenol | 2-(4-chlorophenoxy)-N'-hydroxyethanimidamide |

| 3-Methoxyphenol | 2-(3-methoxyphenoxy)-N'-hydroxyethanimidamide |

| 3,5-Difluorophenol | 2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide |

Introduction of Heteroaromatic Rings: The phenyl ring could also be replaced with various heteroaromatic systems to explore different electronic distributions and potential hydrogen bonding interactions. Starting materials such as hydroxypyridines or hydroxyquinolines could be employed in the ether synthesis step.

Modifications of the Imidamide Functionality

The N'-hydroxyethanimidamide group can also be modified to explore the impact of different functional groups on the compound's properties.

N-Alkylation and N-Acylation: The nitrogen atoms of the imidamide group can be subjected to alkylation or acylation reactions to introduce further diversity. For example, N-alkylation of the hydroxylamine nitrogen before its reaction with the nitrile could lead to N'-alkoxyethanimidamide derivatives.

Conversion to Other Functional Groups: The nitrile intermediate, 2-(3-fluorophenoxy)acetonitrile, is a versatile precursor that can be converted into a range of other functional groups. For instance, reduction of the nitrile using reagents like lithium aluminum hydride would yield the corresponding primary amine. youtube.com Alternatively, acid or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid. youtube.comoatext.com These derivatives can then be further functionalized.

The following table outlines some potential modifications of the imidamide functionality and the required synthetic transformations.

| Target Functional Group | Synthetic Transformation from Nitrile |

| Amide | Hydration (e.g., using NaOH or N,N-disubstituted hydroxylamine in water) researchgate.netoatext.com |

| Primary Amine | Reduction (e.g., using LiAlH4 or catalytic hydrogenation) youtube.com |

| Carboxylic Acid | Hydrolysis (acid or base catalyzed) youtube.com |

| Tetrazole | Reaction with an azide (e.g., sodium azide) |

By employing these diversification strategies, a wide array of analogues and derivatives of this compound can be synthesized, enabling a comprehensive investigation of their chemical and biological properties.

Mechanistic Investigations of Key Synthetic Reactions

While specific mechanistic studies detailing the synthesis of this compound are not extensively available in the current body of scientific literature, the reaction mechanism can be inferred from the well-established principles of the constituent reactions likely employed in its synthesis. The formation of this compound is logically achieved through a two-step process: the synthesis of the intermediate 2-(3-fluorophenoxy)acetonitrile, followed by its conversion to the final amidoxime (B1450833) product.

Step 1: Synthesis of 2-(3-fluorophenoxy)acetonitrile via Williamson Ether Synthesis

The initial step in the synthesis is the formation of 2-(3-fluorophenoxy)acetonitrile from 3-fluorophenol and a haloacetonitrile, such as chloroacetonitrile. This transformation is a classic example of the Williamson ether synthesis.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first stage, the weakly acidic 3-fluorophenol is deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic 3-fluorophenoxide anion.

The resulting 3-fluorophenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. byjus.com This attack occurs from the backside of the carbon-chlorine bond, leading to a concerted transition state where the new carbon-oxygen bond is forming simultaneously as the carbon-chlorine bond is breaking. wikipedia.org The inversion of configuration at the carbon atom, a hallmark of SN2 reactions, is not relevant here as the carbon is primary. The reaction concludes with the departure of the chloride leaving group, yielding 2-(3-fluorophenoxy)acetonitrile.

The efficiency of this SN2 reaction is dependent on several factors. The use of a primary halide, like chloroacetonitrile, is ideal as it minimizes the potential for competing elimination reactions. masterorganicchemistry.comlibretexts.org The choice of solvent is also crucial, with polar aprotic solvents such as acetonitrile or N,N-dimethylformamide being preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity. byjus.com

Step 2: Conversion of 2-(3-fluorophenoxy)acetonitrile to this compound

The second key transformation is the reaction of the nitrile group in 2-(3-fluorophenoxy)acetonitrile with hydroxylamine to form the N'-hydroxyethanimidamide (amidoxime) functionality. This reaction is the most common and direct method for the synthesis of amidoximes.

The mechanism of this reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The nitrogen atom of hydroxylamine, being the more nucleophilic site, attacks the nitrile carbon. This is often facilitated by a base, which can deprotonate hydroxylamine to increase its nucleophilicity, or by performing the reaction under neutral or slightly acidic conditions to activate the nitrile group.

It is important to note that side reactions can occur. For instance, the formation of amide by-products has been observed in the reaction of certain aromatic nitriles with hydroxylamine, which is thought to arise from the initial attack by the oxygen atom of hydroxylamine on the nitrile carbon.

The reaction conditions for the conversion of nitriles to amidoximes can be varied. The reaction is often carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in an alcoholic solvent. The use of an aqueous solution of hydroxylamine has also been reported to be effective, sometimes leading to shorter reaction times.

Below is a table summarizing the proposed synthetic steps and their mechanistic classification:

| Reaction Step | Reactants | Product | Reaction Type | Key Mechanistic Features |

| 1 | 3-fluorophenol, Chloroacetonitrile, Base | 2-(3-fluorophenoxy)acetonitrile | Williamson Ether Synthesis (SN2) | Bimolecular, concerted mechanism, backside attack of the nucleophile. |

| 2 | 2-(3-fluorophenoxy)acetonitrile, Hydroxylamine | This compound | Nucleophilic Addition | Nucleophilic attack of hydroxylamine on the nitrile carbon, followed by tautomerization. |

Advanced Spectroscopic and Structural Elucidation for Research Applications

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation (e.g., 2D-NMR, HRMS for reaction product validation)

A complete structural validation of 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide would necessitate the use of high-resolution spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be crucial for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it is possible to determine the precise molecular formula. Predicted monoisotopic mass for this compound is 184.0648 Da. An experimental HRMS analysis would aim to verify this value, typically through techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The table below illustrates the kind of data that would be expected from such an analysis for different adducts.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]+ | 185.07208 |

| [M+Na]+ | 207.05402 |

| [M-H]- | 183.05752 |

2D-Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, 2D-NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon correlations, thereby confirming the ethanimidamide structure and the substitution pattern on the fluorophenoxy ring. Without experimental data, a detailed analysis is not possible.

Crystallographic Analysis of this compound and Relevant Intermediates

A search of crystallographic databases reveals no publicly available crystal structure for this specific compound or its immediate synthetic intermediates. Such an analysis would be invaluable for understanding intermolecular interactions, such as hydrogen bonding, which could influence the compound's physical properties and crystal packing.

Conformational Analysis and Isomerism Studies

The structure of this compound contains several rotatable bonds, suggesting the possibility of multiple conformations. The C=N double bond in the ethanimidamide group also introduces the potential for geometric isomerism (E/Z isomers).

Computational modeling, in conjunction with experimental NMR data (such as Nuclear Overhauser Effect studies), would be the standard approach to investigate the preferred conformations and the relative stability of any potential isomers. However, no such dedicated conformational analysis or isomerism studies for this compound have been reported in the scientific literature.

Lack of Publicly Available Data for this compound Precludes Detailed Analysis of Biological Activities

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant absence of research data concerning the biological activities and molecular mechanisms of the chemical compound this compound. Despite extensive searches for preclinical and in vitro studies, no specific information was found regarding its target identification, validation, or mechanistic characterization.

The structured exploration of this compound's potential biological role, as outlined by the user, cannot be completed due to the lack of foundational research. Methodologies such as proteomic profiling, including activity-based protein profiling and pull-down assays, as well as genetic screens for target deconvolution, have not been reported for this compound.

Similarly, there is no available data on its molecular-level interactions. Key metrics used to characterize the mechanistic properties of a compound, such as enzyme inhibition and activation kinetics (e.g., Ki, IC50), are absent from the scientific record. Furthermore, no receptor binding studies or investigations into potential ligand-receptor interactions or allosteric modulation have been published for this specific molecule.

While information exists for structurally related compounds containing a fluorophenoxy moiety or a hydroxyethanimidamide group, the strict focus on this compound, as per the user's request, prevents the inclusion of such data. Extrapolating findings from analogous compounds would be speculative and would not adhere to the required scientific accuracy for an article solely dedicated to the specified molecule.

Consequently, the creation of a detailed and informative article focusing exclusively on the biological activities and molecular mechanisms of this compound is not feasible at this time. The scientific community has not yet published research that would provide the necessary data to populate the requested sections and subsections.

Exploration of Biological Activities and Molecular Mechanisms Pre Clinical and in Vitro Focus

Cellular Pathway Perturbation Studies (In Vitro)

The 2-(3-fluorophenoxy) moiety of the compound is a common feature in a variety of biologically active molecules that are known to modulate key signaling cascades. Based on the activities of structurally analogous compounds, 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide could potentially influence several downstream signaling pathways.

For instance, phenoxy derivatives have been identified as inhibitors of receptor tyrosine kinases. One such example is a series of 4-phenoxyquinoline derivatives that have demonstrated potent and selective inhibition of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov Inhibition of PDGFr autophosphorylation by these compounds blocks downstream signaling events crucial for cell growth and proliferation.

Furthermore, compounds with a phenoxy group have been shown to act as inhibitors of hypoxia-inducible factor (HIF)-1α. nih.gov Specifically, (E)-phenoxyacrylic amide derivatives have been found to suppress the accumulation of HIF-1α under hypoxic conditions, consequently affecting the expression of its target genes. nih.gov This suggests a potential for this compound to interfere with cellular responses to hypoxia.

The phenoxyacetic acid scaffold is another relevant example, with derivatives showing selective inhibition of cyclooxygenase-2 (COX-2). nih.gov This inhibition would directly impact the production of prostaglandins, which are key mediators of inflammation and pain signaling pathways.

The following table summarizes potential downstream signaling cascades that could be perturbed by this compound, based on the activities of related phenoxy compounds.

| Potential Target | Signaling Cascade | Potential Downstream Effects | Reference Compound Class |

| Receptor Tyrosine Kinases (e.g., PDGFr) | PI3K/AKT, MAPK/ERK | Inhibition of cell proliferation, migration, and survival | 4-Phenoxyquinolines nih.gov |

| Hypoxia-Inducible Factor (HIF)-1α | Hypoxia response pathway | Decreased expression of angiogenic and metabolic genes | (E)-Phenoxyacrylic amides nih.gov |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis pathway | Reduced inflammation and pain signaling | Phenoxyacetic acids nih.gov |

The perturbation of the signaling cascades mentioned above would likely translate to observable effects on cellular processes such as proliferation and apoptosis in various cell lines. Phenoxy acetamide derivatives have been associated with a broad range of biological effects, including anti-inflammatory, analgesic, anti-cancer, and anti-convulsant activities, which are all manifestations of modulated cellular functions. nih.gov

For example, the inhibition of PDGFr signaling by phenoxy-containing molecules would be expected to reduce the proliferation of mesenchymal cells, such as fibroblasts and smooth muscle cells. In cancer cell lines overexpressing this receptor, an anti-proliferative effect would also be anticipated.

Similarly, the inhibition of HIF-1α could lead to reduced survival and proliferation of cancer cells in hypoxic environments, a common feature of solid tumors. In vitro assays using tumor cell lines such as HCT116 have been used to demonstrate the anti-angiogenic effects of phenoxyacrylic amides through the inhibition of cell migration and tube formation. nih.govacs.org

Conversely, some phenoxazine derivatives have been shown to induce apoptosis in cancer cells by reducing intracellular pH. This suggests that the phenoxy moiety, in certain structural contexts, can be part of molecules that trigger programmed cell death.

The potential effects of this compound on cellular processes are summarized in the table below.

| Cellular Process | Potential Effect | Underlying Mechanism (Hypothesized) | Relevant Cell Line Examples |

| Proliferation | Inhibition | Blockade of growth factor signaling (e.g., PDGFr) | Fibroblasts, Smooth Muscle Cells, Cancer Cells (e.g., Glioblastoma) |

| Apoptosis | Induction | Disruption of survival signals, pH modulation | Cancer Cells (e.g., MCF-7, A431) |

| Angiogenesis | Inhibition | Downregulation of HIF-1α target genes (e.g., VEGF) | Endothelial Cells (e.g., HUVEC) |

| Inflammation | Reduction | Inhibition of COX-2 and prostaglandin synthesis | Macrophages, Synoviocytes |

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of phenoxy-containing compounds is often finely tuned by the nature and position of substituents on both the phenoxy ring and the rest of the molecule.

To elucidate the SAR for this compound, a systematic medicinal chemistry campaign would be necessary. This would involve the synthesis of a library of analogues with modifications at key positions.

Substitution on the Phenoxy Ring: The position and electronic nature of the fluorine atom are likely to be critical. Analogues could be synthesized with fluorine at the ortho- or para-positions, or with other electron-withdrawing or electron-donating groups in place of fluorine. For example, in a series of phenoxy acetic acid derivatives, the introduction of a bromo substituent at the 4-position of the phenoxy ring demonstrated robust COX-2 inhibitory efficacy. nih.gov

Modification of the Linker: The ethoxy linker could be shortened, lengthened, or made more rigid. For instance, in the (E)-phenoxyacrylic amide series, the introduction of a double bond in the linker, creating a more rigid conformation, resulted in an apparent increase in HIF-1α inhibitory activity. acs.org

Alterations to the N'-hydroxyethanimidamide Moiety: The hydroxyamidine group is a key feature that influences the physicochemical properties and potential target interactions. Analogues could include the corresponding amidine (by removal of the hydroxyl group) or esters of the hydroxyl group to explore its role in binding and as a potential prodrug handle.

Based on SAR studies of related phenoxy compounds, several key pharmacophoric features can be hypothesized for this compound.

The Phenoxy Group: This group likely serves as a key recognition element, inserting into a hydrophobic pocket of the target protein. The substitution pattern on the phenyl ring is crucial for modulating potency and selectivity.

The Ether Linkage: The oxygen atom of the ether can act as a hydrogen bond acceptor, contributing to the binding affinity. The flexibility of the linker allows the molecule to adopt an optimal conformation within the binding site.

The N'-hydroxyethanimidamide Group: This group is relatively polar and capable of forming multiple hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amidine nitrogen atoms can also participate in hydrogen bonding. This moiety is critical for anchoring the molecule to its biological target.

The following table outlines the key pharmacophoric features and their potential roles.

| Pharmacophoric Feature | Potential Role in Biological Activity | Examples from Related Compounds |

| 3-Fluorophenoxy Ring | Hydrophobic interactions, target recognition | The adamantyl group on a phenoxy ring was important for the HIF-1 activity of (E)-phenoxyacrylic amides. acs.org |

| Ether Oxygen | Hydrogen bond acceptor | A common feature in many biologically active diaryl ether compounds. |

| Ethylenyl Linker | Provides conformational flexibility | The length and rigidity of the linker have been shown to impact the potency of phenoxy-based inhibitors. acs.org |

| N'-hydroxyethanimidamide | Hydrogen bonding, chelation of metal ions | Amidoximes are known to act as prodrugs for amidines and can interact with various biological targets. |

Investigation of Prodrug Strategies for Enhanced Research Tool Delivery (excluding clinical applications)

The N'-hydroxyethanimidamide functional group in this compound presents a prime handle for the application of prodrug strategies to enhance its utility as a research tool. Prodrugs are inactive derivatives of a parent molecule that undergo biotransformation in vitro or in vivo to release the active compound. acs.org This can be particularly useful for improving properties such as cell permeability or for achieving targeted delivery in cell culture or preclinical models.

For research purposes, various types of esters could be synthesized and evaluated:

Simple Alkyl Esters: Acetate or pivalate esters could be readily prepared to increase lipophilicity.

Amino Acid Esters: Conjugation to amino acids could improve water solubility or utilize specific amino acid transporters for cellular uptake.

Phosphate Esters: The introduction of a phosphate group would significantly increase water solubility, which could be advantageous for certain in vitro assays. These phosphate prodrugs are often cleaved by intracellular phosphatases to release the active compound.

Another approach would be to consider the N'-hydroxyethanimidamide itself as a prodrug of the corresponding amidine. Amidoximes can be reduced in vivo by enzyme systems, such as those involving cytochrome P450, to the more basic and often more active amidines. This strategy has been successfully employed for compounds like pentamidine.

The table below outlines potential prodrug strategies for this compound for research applications.

| Prodrug Strategy | Promoiet | Potential Advantage for Research Tool | Mechanism of Activation |

| Esterification | Acetyl, Pivaloyl | Increased lipophilicity, enhanced cell permeability | Esterase-mediated hydrolysis |

| Amino Acid Conjugation | Valine, Leucine | Improved solubility, potential for transporter-mediated uptake | Esterase-mediated hydrolysis |

| Phosphorylation | Phosphate | Increased aqueous solubility | Phosphatase-mediated hydrolysis |

| Reduction | None (parent is the prodrug) | Generation of the corresponding amidine intracellularly | Cytochrome P450-mediated reduction |

These prodrug approaches could provide valuable tools for studying the biological effects of this compound in a more controlled and efficient manner in preclinical research settings.

Design and Synthesis of Pro-Moieties for Research Probes

Information regarding the specific design strategies or synthetic routes for creating prodrugs of this compound for use as research probes is not available in the reviewed literature.

In Vitro Stability and Activation Studies of Prodrug Forms

No data from in vitro studies assessing the chemical or enzymatic stability, or the activation mechanisms of any prodrug of this compound, have been published.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), often with basis sets such as 6-311++G(d,p), are employed to model the electronic structure of 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide. These calculations yield critical data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indexcopernicus.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap typically implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. For this compound, the MEP would likely show regions of negative potential around the oxygen and nitrogen atoms, identifying them as sites susceptible to electrophilic attack, while areas of positive potential would highlight sites for nucleophilic attack. indexcopernicus.com

Global reactivity descriptors, derived from orbital energies, provide a quantitative assessment of the molecule's chemical behavior.

Table 1: Representative Quantum Chemical Descriptors This table presents typical descriptors obtained from quantum chemical calculations. Actual values require specific computational studies.

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Related to the capacity to donate electrons. |

| LUMO Energy | ELUMO | Related to the capacity to accept electrons. |

| Energy Gap | ΔE | (ELUMO - EHOMO); indicates chemical reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Describes the power to attract electrons. |

| Global Softness | S | Inverse of hardness, indicates polarizability. |

Molecular Docking and Dynamics Simulations with Putative Biological Targets

To explore the potential of this compound as a biologically active agent, molecular docking simulations are performed. This technique predicts how the molecule might bind to the active site of a protein target. hilarispublisher.com Given its structure, potential targets could include enzymes like cyclooxygenases (COX) or histone deacetylases (HDACs), which are relevant in inflammation and cancer, respectively. hilarispublisher.commdpi.com

In a docking simulation, the N'-hydroxyethanimidamide group could act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues like aspartate or glutamine. mdpi.com The 3-fluorophenoxy ring can engage in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine or phenylalanine within the binding pocket. mdpi.com

Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. MD provides insights into the flexibility of the compound and the durability of its interactions, which is crucial for predicting its potential efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. rutgers.edu For a group of analogues of this compound, a QSAR model could be developed to predict their activity against a specific target.

The process involves calculating various molecular descriptors (e.g., electronic, steric, and topological properties) for each analogue. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links these descriptors to the observed biological activity. researchgate.net A robust and validated QSAR model can be a powerful predictive tool, enabling researchers to estimate the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates. nih.govunc.edu

De Novo Design and Virtual Screening for Novel Analogues with Predicted Activity

Building on the structural insights from docking and QSAR, computational methods can be used to discover novel and more potent analogues. Virtual screening involves searching large chemical databases for molecules that are predicted to bind to a target of interest. This can be either structure-based, using docking, or ligand-based, searching for compounds with similar features to a known active molecule. unc.edu

De novo design algorithms take this a step further by computationally constructing entirely new molecules, piece by piece, within the constraints of the target's active site. This approach can lead to the discovery of novel chemical scaffolds that maintain the essential binding interactions of the parent compound but may have improved properties.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

A molecule's three-dimensional shape, or conformation, is critical to its biological function. Conformational analysis of this compound is performed to identify its most stable, low-energy shapes. nih.govuchile.cl This is particularly important due to the rotatable bonds within the molecule, such as the ether linkage and bonds in the ethanimidamide chain.

Molecular mechanics force fields can be used to rapidly scan the potential energy surface and identify stable conformers. nih.gov For a more detailed understanding, molecular dynamics simulations can track the conformational changes over time, revealing the molecule's flexibility and the probability of it adopting a specific shape necessary for binding to a biological target. nih.govuchile.cl This information is vital for refining the accuracy of molecular docking and QSAR models.

Analytical Method Development for Research Samples

Chromatographic Methods for Purity and Stability Assessment in Research Batches

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of newly synthesized batches of 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide and for monitoring its stability over time. moravek.combme.hu A stability-indicating HPLC method is designed to separate the intact compound from any potential degradation products or process-related impurities. ijpsr.com

A typical reversed-phase HPLC (RP-HPLC) method would be developed. The aromatic nature of the 3-fluorophenoxy group suggests that a C18 column would provide adequate retention and separation. Detection is typically achieved using a UV detector, as the aromatic ring is a strong chromophore. To develop a robust method, various parameters such as mobile phase composition, pH, and column temperature are systematically optimized. Forced degradation studies, involving exposure of the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions, are crucial for demonstrating the method's specificity and ability to resolve the parent compound from its degradants. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 minutes |

The purity of a research batch is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry-Based Methods for Metabolite Identification in In Vitro Enzymatic Systems

Understanding the metabolic fate of a research compound is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying potential metabolites formed when this compound is incubated with in vitro systems like liver microsomes or hepatocytes. nih.govnih.gov These systems contain drug-metabolizing enzymes, such as cytochrome P450s (CYPs), that can modify the parent compound. mdpi.combioivt.com

The process involves incubating the compound with the enzymatic system (e.g., human liver microsomes) and cofactors like NADPH. frontiersin.org Samples are then analyzed by LC-MS/MS. The high-resolution mass spectrometer provides accurate mass measurements of the parent compound and any new metabolites. ixcela.com Tandem MS (MS/MS) is then used to fragment these ions, providing structural information that helps in the putative identification of the metabolic modifications. mdpi.com Common metabolic pathways for a compound with this structure could include hydroxylation of the aromatic ring, O-dealkylation, or conjugation reactions.

Table 3: Potential Metabolites of this compound in an In Vitro System

| Compound | Proposed Transformation | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Parent Compound | - | 201.07 |

| Metabolite 1 (M1) | Hydroxylation (+16 Da) | 217.07 |

| Metabolite 2 (M2) | Glucuronide Conjugation (+176 Da) | 377.09 |

| Metabolite 3 (M3) | Cleavage and oxidation to Phenoxyacetic acid | 171.04 |

The identification of these metabolites provides early insights into the compound's potential biotransformation pathways.

Methodologies for Determining Compound Solubility and Stability in Defined Research Media

The solubility and stability of a compound in aqueous and biological media are critical physicochemical properties that affect its behavior in research assays. creative-biolabs.comresearchgate.net Poor solubility can lead to inaccurate results in biological screens and challenges in formulation. wuxiapptec.com

Solubility Assessment: Kinetic and thermodynamic solubility are often measured. Kinetic solubility, relevant for high-throughput screening, is typically assessed by adding a concentrated DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and measuring the concentration at which precipitation occurs, often using turbidimetry or UV plate readers. creative-bioarray.com Thermodynamic solubility, which represents the true equilibrium solubility, is measured by shaking an excess of the solid compound in the desired medium until equilibrium is reached, followed by filtration and concentration measurement by HPLC. wuxiapptec.com

Stability Assessment: The stability of this compound is evaluated by incubating it in various research media (e.g., cell culture media, simulated gastric fluid) under specific conditions (e.g., 37°C). criver.com Aliquots are taken at different time points and analyzed by a stability-indicating HPLC method, as described in section 6.1, to quantify the remaining parent compound. The rate of degradation can then be determined.

Table 4: Illustrative Solubility and Stability Data

| Parameter | Medium | Result |

|---|---|---|

| Kinetic Solubility | PBS, pH 7.4 | 85 µM |

| Thermodynamic Solubility | Water, pH 7.0 | 45 µg/mL |

| Stability (t₁/₂) | PBS, pH 7.4 at 37°C | > 24 hours |

| Stability (t₁/₂) | Simulated Gastric Fluid (pH 1.2) | 2.5 hours |

These data are vital for designing and interpreting the results of biological experiments, ensuring that the compound remains in solution and intact for the duration of the assay.

Future Research Directions and Translational Opportunities in Chemical Biology

Application in Target Validation and Deconvolution Beyond Initial Findings

A critical step in the development of any new bioactive compound is the identification and validation of its biological target(s). This process, often referred to as target deconvolution, is essential for understanding the compound's mechanism of action. nih.gov For a novel compound like 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide, a variety of advanced techniques could be employed for target deconvolution. nuvisan.com

Future research in this area would likely involve:

Affinity Chromatography: Using an immobilized version of the compound to capture its binding partners from cell extracts.

Yeast Three-Hybrid Systems: A genetic method to identify protein-ligand interactions in vivo. nih.gov

Computational Approaches: Including molecular docking and simulations to predict potential binding sites on known protein structures.

Once a putative target is identified, further validation studies would be necessary to confirm the interaction and its functional consequences. nuvisan.com This could involve techniques such as surface plasmon resonance (SPR) to measure binding kinetics or genetic approaches like CRISPR-Cas9 to modulate the expression of the target protein and observe the effects on the compound's activity.

Design and Synthesis of Next-Generation Imidamide-Based Scaffolds for Advanced Chemical Biology Tools

The imidamide scaffold present in this compound offers a versatile platform for the design and synthesis of new chemical biology tools. nih.gov Future research could focus on creating libraries of related compounds with diverse substituents to explore a wider range of biological activities. nih.gov

Key areas of development could include:

Combinatorial Chemistry: To rapidly generate a large number of diverse imidamide derivatives for high-throughput screening.

Fragment-Based Drug Discovery: Using smaller chemical fragments that bind to the target of interest to build more potent and selective ligands.

Development of Covalent Probes: Designing imidamide derivatives with reactive groups that can form a covalent bond with their target, allowing for more robust target identification and functional studies.

The synthesis of these next-generation scaffolds would leverage modern organic synthesis techniques to create molecules with precisely controlled stereochemistry and functionality. researchgate.netmdpi.com

Exploration of Novel Biological Paradigms Modulated by This Compound Class

The unique chemical structure of this compound and its derivatives suggests that they may interact with novel biological targets or modulate previously unexplored biological pathways. A key area of future research will be to use these compounds as chemical probes to discover new biology.

This could involve:

Phenotypic Screening: Testing the compounds in a variety of cell-based assays to identify unexpected biological effects.

Omics-Based Approaches: Using transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound.

Chemical Genetics: Using the compounds to perturb biological systems in a manner analogous to genetic mutations, allowing for the dissection of complex signaling pathways.

The insights gained from these studies could lead to the identification of new drug targets and a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenoxy precursors and N'-hydroxyethanimidamide derivatives. For example, NaH in tetrahydrofuran (THF) at 0°C to room temperature facilitates nucleophilic substitution with esters, forming heterocyclic intermediates like 1,2,4-oxadiazoles (Scheme 1, ). Post-reduction and purification steps (e.g., column chromatography) are critical for isolating the final product. Reaction optimization should focus on base strength (e.g., NaH vs. K₂CO₃), solvent polarity, and temperature to maximize yield and purity (>95% as validated by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR resolve the fluorophenoxy and hydroxyimidamide moieties. Purity is assessed via HPLC with UV detection at 254 nm. For salts (e.g., hydrochloride derivatives), FT-IR can identify functional groups like -NH and -OH stretches. Cross-referencing with CAS data (e.g., EN300-412798 for related analogs) ensures structural consistency .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or bioisosteric replacement) impact the reactivity and stability of this compound?

- Methodological Answer : Substituent variations, such as replacing fluorine with chlorine (e.g., 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride ) or introducing thioether groups (e.g., 2-((2-fluorophenyl)thio)-N'-hydroxyacetimidamide ), alter electronic and steric properties. Computational models (e.g., density functional theory) predict charge distribution and reactivity, while accelerated stability studies (40°C/75% RH) assess hydrolytic degradation. Bioisosteric replacements (e.g., oxadiazoles ) can enhance metabolic stability without compromising activity.

Q. What strategies mitigate contradictions in synthetic yield data when scaling up this compound production?

- Methodological Answer : Contradictions often arise from solvent choice (polar aprotic vs. protic), catalyst loading (e.g., NaH vs. milder bases), or reaction scale (micro vs. bulk). Design of experiments (DoE) can identify critical parameters, while in-line monitoring (e.g., FT-IR spectroscopy) tracks intermediate formation. Reproducibility is enhanced by adhering to published protocols for analogous compounds (e.g., GPR88 agonist synthesis ).

Q. How can computational tools (e.g., QSAR or molecular docking) guide the application of this compound in drug discovery?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate substituent effects with biological activity, while molecular docking predicts binding affinity to targets like G-protein-coupled receptors (e.g., GPR88 ). Tools like PubChem’s cheminformatics pipelines (e.g., SMILES parsing ) enable virtual screening of derivatives for optimized pharmacokinetic profiles.

Q. What experimental approaches resolve stability challenges of this compound under physiological conditions?

- Methodological Answer : Stability is assessed via forced degradation studies (acidic/basic/oxidative stress) followed by LC-MS to identify degradation products. Lyophilization or salt formation (e.g., hydrochloride salts ) improves shelf life. Solid-state characterization (PXRD, DSC) ensures polymorphic consistency, while accelerated aging tests (40°C/75% RH for 3 months) validate storage recommendations.

Data Contradiction Analysis

- Example : Conflicting reports on reaction yields for N'-hydroxyethanimidamide derivatives may stem from incomplete precursor activation or solvent impurities. Systematic replication of published methods (e.g., NaH-mediated reactions ) with controlled reagent grades (≥99% purity) and anhydrous solvents resolves discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.